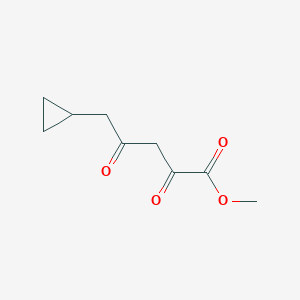

Methyl 5-cyclopropyl-2,4-dioxopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyclopropyl-2,4-dioxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWLUPRKQXYDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375261-17-7 | |

| Record name | methyl 5-cyclopropyl-2,4-dioxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Cyclopropyl 2,4 Dioxopentanoate and Analogous Dioxoesters

Classical and Modern Approaches to β-Dicarbonyl Systems

The formation of the 2,4-dioxoester core is a critical aspect of the synthesis. This can be achieved through well-established condensation reactions or by the stepwise acylation of enolates.

Claisen Condensation Strategies for 2,4-Dioxoester Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketo. researchgate.netwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org While a classic Claisen condensation between two molecules of the same ester produces a β-keto ester, a mixed or "crossed" Claisen condensation can be employed to construct more complex dicarbonyl systems. organic-chemistry.org

To synthesize a 2,4-dioxoester like methyl 5-cyclopropyl-2,4-dioxopentanoate, a potential strategy involves the crossed Claisen condensation between methyl acetate (B1210297) (or its enolate) and a methyl ester of a β-keto acid, such as methyl 3-cyclopropyl-2-oxopropanoate. However, controlling the selectivity in mixed Claisen condensations can be challenging, often leading to a mixture of products. organic-chemistry.org A more controlled approach involves the acylation of a pre-formed enolate, which is discussed in the following section.

A variation of the Claisen condensation, the Dieckmann condensation, facilitates the intramolecular cyclization of a molecule with two ester groups to form a cyclic β-keto ester. researchgate.netwikipedia.org While not directly applicable to the acyclic target molecule, this highlights the versatility of condensation reactions in forming β-dicarbonyl systems.

Enolate-Mediated Synthetic Routes for Diketo Esters

A more regioselective and versatile approach to β,δ-diketo esters involves the acylation of enolates. This method allows for the stepwise construction of the dicarbonyl system, offering greater control over the final structure. A plausible route to this compound would involve the acylation of the enolate of a β-keto ester.

Specifically, the dianion of a simple β-keto ester, such as methyl acetoacetate (B1235776), can be successfully acylated to yield β,δ-diketo esters. researchgate.net The formation of the dianion is crucial as it allows for acylation at the terminal methyl group (the γ-position). The reaction of the dianion of methyl acetoacetate with a suitable acylating agent, such as cyclopropylacetyl chloride, would directly lead to the desired 2,4-dioxoester framework. researchgate.netechemi.comnih.gov

The general scheme for this approach is as follows:

Dianion Formation: Treatment of methyl acetoacetate with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride followed by n-butyllithium, generates the dianion.

Acylation: The dianion is then reacted with an acylating agent. For the synthesis of the title compound, cyclopropylacetyl chloride would be the ideal acylating agent. echemi.comnih.gov

This enolate-mediated acylation strategy offers a significant advantage over traditional Claisen condensations by minimizing self-condensation products and allowing for the introduction of a wide variety of acyl groups. researchgate.net The reactivity of ketone enolates in palladium-catalyzed allylic alkylations has also been extensively studied, showcasing the versatility of these intermediates in forming carbon-carbon bonds. nih.gov

Introduction and Functionalization of the Cyclopropyl (B3062369) Ring

The incorporation of the cyclopropyl group is a key feature of the target molecule. This can be accomplished either by building the dicarbonyl system using a cyclopropyl-containing starting material or by forming the cyclopropane (B1198618) ring on a pre-existing unsaturated precursor.

Cyclopropanation Reactions Utilizing Specific Precursors

One of the most well-known methods for forming a cyclopropane ring is the Simmons-Smith reaction. nih.govwikipedia.orgharvard.edu This reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane stereospecifically. wikipedia.org For the synthesis of this compound, a precursor containing a terminal double bond, such as methyl 2,4-dioxo-6-heptenoate, could be subjected to Simmons-Smith cyclopropanation.

Modifications to the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), can enhance the reactivity. wikipedia.org The Simmons-Smith reaction is compatible with various functional groups, including ketones and esters, making it a viable option for late-stage cyclopropanation. nih.gov

An alternative approach involves the intramolecular cyclopropanation of unsaturated β-keto esters. For instance, β-keto esters bearing olefinic substituents can be transformed into fused cyclopropanes in the presence of iodine, a base like triethylamine (B128534) (Et₃N), and a Lewis acid. nih.gov While this method typically leads to fused ring systems, it demonstrates the principle of forming a cyclopropane ring from an unsaturated keto-ester precursor.

Synthesis of Cyclopropyl-Containing Keto-Esters

An alternative and often more direct strategy involves using a building block that already contains the cyclopropyl ring. As mentioned in section 2.1.2, cyclopropylacetyl chloride is a readily available acylating agent that can be used to introduce the cyclopropylmethyl ketone moiety. echemi.comnih.gov The synthesis of cyclopropyl methyl ketone itself can be achieved through various methods, including the reaction of 5-chloro-2-pentanone (B45304) with a base or from α-acetyl-γ-butyrolactone. google.comgoogle.comorgsyn.org

The synthesis of γ-keto esters from β-keto esters via a zinc carbenoid-mediated homologation reaction also presents an interesting possibility. This reaction proceeds through the intermediacy of a donor-acceptor cyclopropane. orgsyn.orgorgsyn.org While this method inserts a single carbon, it highlights the intricate relationship between cyclopropanes and dicarbonyl compounds in synthetic chemistry.

Multi-Component Reactions for the Assembly of Complex Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are advantageous due to their high atom economy and the ability to rapidly generate molecular complexity. researchgate.net

While a specific MCR that directly yields this compound is not readily found in the literature, the principles of MCRs could be applied to construct analogous complex architectures. For instance, a three-component reaction of methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine has been reported to produce complex heterocyclic structures. researchgate.net This demonstrates the potential of 2,4-dioxoesters as substrates in MCRs.

The development of a novel MCR for the synthesis of the target molecule would likely involve the reaction of a cyclopropyl-containing component, a component that provides the two-carbon linker, and a component that contributes the methyl ester functionality. While speculative, such an approach would offer a highly convergent and efficient route to this class of compounds.

Data Tables

Table 1: Key Reagents and Intermediates

| Compound Name | Structure | Role in Synthesis |

| Methyl acetoacetate | CH₃COCH₂COOCH₃ | Precursor for dianion formation |

| Cyclopropylacetyl chloride | c-C₃H₅CH₂COCl | Acylating agent to introduce the cyclopropylmethyl group |

| Methyl 2,4-dioxo-6-heptenoate | CH₂=CHCH₂COCH₂COOCH₃ | Unsaturated precursor for cyclopropanation |

| Diethylzinc | (C₂H₅)₂Zn | Reagent in the Furukawa modification of the Simmons-Smith reaction |

| Diiodomethane | CH₂I₂ | Methylene (B1212753) source in the Simmons-Smith reaction |

| Lithium diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Strong, non-nucleophilic base for enolate formation |

Condensation Reactions with Carbonyl-Containing Precursors

A primary and well-established method for the synthesis of 1,3-dicarbonyl compounds, including β-keto esters like this compound, is the Claisen condensation reaction. This reaction involves the carbon-carbon bond formation between two ester molecules or, in a variation known as the crossed Claisen condensation, between an ester and a ketone.

The synthesis of this compound can be logically achieved through a crossed Claisen condensation. This would involve the reaction of cyclopropyl methyl ketone with a suitable methyl ester that can act as an electrophile, such as dimethyl oxalate (B1200264) or methyl cyanoformate. The key to a successful crossed Claisen condensation is the selective deprotonation of one of the carbonyl compounds to form an enolate, which then acts as the nucleophile.

In the proposed synthesis of this compound, the α-protons of cyclopropyl methyl ketone are more acidic (pKa ≈ 20) than those of an ester (pKa ≈ 25). This difference in acidity allows for the preferential formation of the ketone enolate when a suitable base is used. This enolate then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-dioxoester product after an acidic workup.

Plausible Synthetic Route via Crossed Claisen Condensation:

Step 1: Enolate Formation A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of cyclopropyl methyl ketone, forming a resonance-stabilized enolate.

Step 2: Nucleophilic Attack The enolate attacks the carbonyl carbon of dimethyl oxalate.

Step 3: Elimination and Protonation The resulting intermediate collapses, eliminating a methoxide (B1231860) leaving group. Subsequent protonation during acidic workup yields the final product, this compound.

To favor the crossed condensation product and minimize the self-condensation of the ketone, the reaction is often carried out by slowly adding the ketone to a mixture of the ester and the base.

The following table summarizes the key components and their roles in the proposed synthesis:

| Reactant/Reagent | Role | Rationale |

| Cyclopropyl methyl ketone | Nucleophile precursor | Contains the acidic α-protons necessary for enolate formation. |

| Dimethyl oxalate | Electrophile | Provides the second carbonyl group and the methyl ester functionality. |

| Sodium ethoxide/hydride | Base | Deprotonates the ketone to form the reactive enolate. |

| Acidic workup (e.g., HCl) | Proton source | Neutralizes the reaction mixture and protonates the final product. |

Green Chemistry Approaches in Dioxoester Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce the environmental impact of chemical processes. In the context of synthesizing dioxoesters and analogous 1,3-dicarbonyl compounds, several green strategies have been explored.

Solvent-Free and Microwave-Assisted Reactions: One significant area of development is the use of solvent-free reaction conditions, often coupled with microwave irradiation. These methods can lead to shorter reaction times, higher yields, and a reduction in volatile organic solvent waste. For the synthesis of β-keto esters, lipase-catalyzed transesterification under solvent-free conditions has been shown to be effective, offering a mild and environmentally friendly alternative to traditional base-catalyzed methods. google.com Microwave-assisted synthesis of β-keto esters, both through transesterification and the ring-opening of dioxinones, has also been demonstrated to be a rapid and efficient solvent-free approach. tandfonline.comresearchgate.net

Use of Greener Catalysts and Reaction Media: The replacement of hazardous and stoichiometric bases with more environmentally benign catalysts is another key aspect of green dioxoester synthesis. While strong bases like sodium hydride are effective, they present safety and handling challenges. Research has focused on the use of solid acid and base catalysts, which can be easily recovered and reused, simplifying product purification and reducing waste.

Furthermore, conducting reactions in greener solvents, such as water or ionic liquids, is a promising avenue. For instance, three-component reactions to produce 1,4-diketones have been successfully carried out in water without the need for a catalyst. rsc.org While not a direct synthesis of 1,3-dioxoesters, this demonstrates the potential of aqueous media for C-C bond formation in dicarbonyl synthesis.

The following table outlines some green chemistry approaches applicable to the synthesis of dioxoesters:

| Green Approach | Description | Potential Advantages |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often with microwave irradiation to provide energy. | Reduced solvent waste, shorter reaction times, potentially higher yields. |

| Biocatalysis | Use of enzymes, such as lipases, to catalyze the reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Solid Catalysts | Employing reusable solid acid or base catalysts instead of soluble, stoichiometric bases. | Ease of catalyst separation and recycling, reduced waste from neutralization steps. |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, and inexpensive solvent. |

While a specific green synthesis for this compound has not been detailed in the literature, the principles outlined above could be adapted to develop a more sustainable synthetic route. For example, a solvent-free Claisen condensation between cyclopropyl methyl ketone and dimethyl oxalate using a recyclable solid base catalyst under microwave irradiation could represent a greener alternative to the traditional approach.

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Cyclopropyl 2,4 Dioxopentanoate

Transformations Involving the 2,4-Dioxo Moiety

The 2,4-dioxo moiety in methyl 5-cyclopropyl-2,4-dioxopentanoate is the primary site of its chemical reactivity, enabling a variety of transformations, particularly cyclization reactions to form diverse heterocyclic systems. This reactivity is attributed to the presence of multiple electrophilic and nucleophilic centers within the dicarbonyl framework.

The arrangement of the carbonyl groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through condensation mechanisms with dinucleophilic reagents.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their biological activities, including acting as protein kinase inhibitors. researchgate.net The synthesis of these derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an aminopyrazole.

In this context, this compound can serve as the 1,3-dicarbonyl component. The reaction with 5-aminopyrazoles is expected to proceed via initial condensation between the amino group of the pyrazole (B372694) and one of the carbonyl groups of the dioxopentanoate, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine (B1248293) core. The regioselectivity of the initial condensation can be influenced by the relative reactivity of the ketone and the ester carbonyl groups.

Table 1: Key Reactions in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product Core Structure | Significance |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine | Biologically active scaffolds, kinase inhibitors researchgate.netnih.govnih.govscispace.com |

| This compound | 5-Aminopyrazole | 5-cyclopropylmethyl-substituted pyrazolo[1,5-a]pyrimidine | Potential for novel kinase inhibitors |

This compound, as an acylpyruvate, can participate in multicomponent reactions to form highly substituted pyrrolone scaffolds. A notable example is the three-component condensation with aldehydes and amines. researchgate.net This reaction typically proceeds through the formation of an enamine intermediate from the amine and the β-dicarbonyl compound, which then reacts with the aldehyde, followed by cyclization and dehydration to yield the pyrrolone ring.

The reaction of methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine has been shown to yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net By analogy, employing this compound in this reaction would be expected to produce pyrrolone derivatives bearing a cyclopropylacetyl group at the 4-position.

The 1,3-dipolar cycloaddition reaction between azides and alkynes is a cornerstone for the synthesis of 1,2,3-triazole derivatives. beilstein-journals.orgnih.gov While this compound does not inherently contain an azide (B81097) or alkyne functionality, it can be chemically modified to incorporate one of these groups, thereby serving as a precursor for triazole synthesis.

Alternatively, the dicarbonyl moiety can be utilized to construct a molecule that subsequently undergoes a [3+2]-cycloaddition. For instance, the ketone or ester functionality could be transformed into a leaving group to facilitate the introduction of an azide or an alkyne. The resulting functionalized molecule can then react with a suitable 1,3-dipole or dipolarophile to form the triazole ring. This approach allows for the incorporation of the cyclopropylmethyl substituent into the final triazole structure. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst, such as copper(I) for 1,4-disubstituted triazoles or ruthenium for 1,5-disubstituted triazoles. beilstein-journals.orgnih.govfrontiersin.org

The two carbonyl groups of this compound exhibit distinct electrophilic reactivity. The ketone at the 4-position is generally more electrophilic and susceptible to nucleophilic attack than the ester at the 2-position. This difference in reactivity can be exploited for selective transformations. For example, nucleophiles such as amines, hydrazines, and organometallic reagents will preferentially react at the C4-ketone.

The presence of acidic α-protons between the two carbonyl groups (at the C3 position) and adjacent to the cyclopropylmethyl ketone (at the C5 position) allows for the formation of enolates under basic conditions. These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. The choice of base and reaction conditions can influence the regioselectivity of enolate formation.

Cyclization Reactions to Form Heterocyclic Compounds

Cyclopropyl (B3062369) Ring Reactivity and Transformations

The cyclopropyl group in this compound is generally stable under many reaction conditions used to transform the 2,4-dioxo moiety. However, the strained three-membered ring can undergo ring-opening reactions under specific conditions, such as treatment with strong acids, certain transition metal catalysts, or through radical pathways. These reactions can lead to the formation of linear or rearranged products, providing a pathway to further functionalize the molecule. The specific products of ring-opening will depend on the reagents and conditions employed.

Table 2: Summary of Potential Transformations

| Moiety | Type of Reaction | Potential Reagents | Resulting Structures |

| 2,4-Dioxo | Cyclization | 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines |

| 2,4-Dioxo | Cyclization | Aldehydes, Amines | Pyrrolones |

| 2,4-Dioxo | Cyclization (after modification) | Azides, Alkynes | Triazoles |

| Ketone/Ester | Nucleophilic Addition | Amines, Hydrazines, Organometallics | Functionalized pentanoates |

| α-Protons | Enolate Formation | Bases | Alkylated/Aldol products |

| Cyclopropyl Ring | Ring Opening | Strong Acids, Transition Metals | Linear/Rearranged products |

Strain-Release Controlled Reactions and Mechanisms

No specific research is available.

Rearrangement Pathways Involving Cyclopropyl Intermediates

No specific research is available.

Substituent Effects of the Cyclopropyl Group on Reaction Outcomes

No specific research is available.

Applications of Methyl 5 Cyclopropyl 2,4 Dioxopentanoate in Complex Molecule Synthesis

Utilization as a Key Building Block for Diverse Heterocycles

The 1,3-dicarbonyl motif within Methyl 5-cyclopropyl-2,4-dioxopentanoate makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Heterocycles are fundamental structural units in a vast number of pharmaceuticals, agrochemicals, and natural products. The reactivity of similar 2,4-dioxoesters is well-documented, providing a strong basis for the potential applications of this specific cyclopropyl-containing derivative.

For instance, research on compounds like Methyl 2,4-dioxopentanoate has demonstrated their utility in three-component reactions. These reactions, which combine multiple reactants in a single step, are highly efficient for building molecular complexity. When reacted with aromatic aldehydes and diamines, Methyl 2,4-dioxopentanoate and its analogs form highly substituted 3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This type of reaction, known as a multicomponent reaction (MCR), is a cornerstone of modern organic synthesis and is particularly valuable for generating libraries of structurally diverse compounds. researchgate.net The presence of the two carbonyl groups in this compound allows for condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form five- and six-membered heterocycles like pyrazoles, isoxazoles, and pyrimidines. tsijournals.com

The general reactivity of 2,4-dioxobutanoate derivatives in heterocycle synthesis is summarized in the table below.

| Reagent(s) | Resulting Heterocycle |

| Hydrazine / Substituted Hydrazines | Pyrazole (B372694) |

| Hydroxylamine | Isoxazole |

| Semicarbazide | Pyrazole |

| Amines / Diamines and Aldehydes | Pyrrole (B145914) / Pyrrolone |

This table illustrates the potential heterocyclic products from reactions with 2,4-dioxoester moieties, based on established chemical syntheses. researchgate.nettsijournals.com

Strategy in the Design and Synthesis of Natural Product Analogs

The cyclopropyl (B3062369) group is a prominent feature in numerous natural products and bioactive molecules, prized for the unique conformational and electronic properties it imparts. researchgate.netnbinno.com This small, strained ring can introduce rigidity into otherwise flexible molecules, which can be crucial for enhancing binding affinity to biological targets. nbinno.com It also often improves metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. hyphadiscovery.com

Given these advantages, incorporating a cyclopropyl moiety is a common strategy in medicinal chemistry for the design of natural product analogs with improved pharmacological profiles. mdpi.comscientificupdate.com this compound serves as a valuable building block in this context, providing a means to introduce both the beneficial cyclopropyl group and a versatile handle for further chemical modifications. The diketoester functionality can be elaborated into more complex structures, allowing chemists to construct analogs that mimic the core scaffolds of natural products while incorporating the cyclopropyl ring to fine-tune their properties. marquette.edunih.gov

Several natural products containing the cyclopropyl motif are listed below, highlighting the importance of this structural unit in bioactive molecules.

| Natural Product Class | Example(s) | Biological Relevance |

| Terpenes | Anthroplalone | Sesquiterpenoid |

| Amino Acids | Coronamic acid | Precursor to phytotoxins |

| Fatty Acid Metabolites | Curacin A | Antimitotic agent |

This table showcases examples of natural products featuring a cyclopropyl ring, illustrating the diverse contexts in which this moiety is found. marquette.edu

Role in Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create large collections, or libraries, of structurally diverse small molecules for biological screening. nih.govcornell.edu The goal of DOS is to explore a wide range of "chemical space" to identify novel compounds with interesting biological activities. mdpi.com This approach relies on the use of multifunctional building blocks that can be elaborated through various reaction pathways to generate a high degree of skeletal diversity. nih.govnih.gov

This compound is an ideal candidate for a building block in DOS. Its multiple reactive sites—the two distinct carbonyl groups, the ester, and the acidic protons alpha to the carbonyls—allow it to participate in a variety of chemical transformations. This polyfunctionality enables a branching synthesis strategy, where a single starting material can be converted into a multitude of different molecular scaffolds in just a few steps. nih.gov For example, the different carbonyl groups can be selectively targeted, and the resulting products can undergo further cyclizations or coupling reactions to rapidly build molecular complexity. nih.gov The generation of chemical libraries from such versatile building blocks is essential for identifying new lead structures in the drug discovery process. chemdiv.comresearchgate.net

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure of Methyl 5-cyclopropyl-2,4-dioxopentanoate has been elucidated using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques collectively confirm the connectivity of atoms and the presence of key functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, providing valuable structural information. Due to the presence of keto-enol tautomerism, the spectra of β-dicarbonyl compounds can be complex; however, the diketo form is often predominant.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl ester, the methylene (B1212753) group adjacent to the cyclopropyl (B3062369) ring, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| O-CH₃ | 3.7 - 3.9 | Singlet |

| CO-CH₂-CO | 3.5 - 3.7 | Singlet |

| CH₂-CH(cyclopropyl) | 2.5 - 2.8 | Doublet |

| CH(cyclopropyl) | 1.0 - 1.3 | Multiplet |

| CH₂(cyclopropyl) | 0.6 - 1.0 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbons of the ester and ketone groups are expected to appear significantly downfield. The carbons of the methyl ester, methylene groups, and the cyclopropyl ring will have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| C=O (ketone at C4) | 195 - 205 |

| C=O (ketone at C2) | 200 - 210 |

| O-CH₃ | 51 - 53 |

| CO-CH₂-CO | 45 - 55 |

| CH₂-CH(cyclopropyl) | 40 - 45 |

| CH(cyclopropyl) | 15 - 25 |

| CH₂(cyclopropyl) | 5 - 15 |

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is predicted to show strong absorption bands characteristic of the carbonyl groups of the ester and the two ketones. The C-H stretching vibrations of the aliphatic and cyclopropyl groups, as well as C-O stretching of the ester, will also be prominent.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (ester) | 1735 - 1750 |

| C=O (ketone) | 1705 - 1725 |

| C-H (aliphatic) | 2850 - 3000 |

| C-H (cyclopropyl) | 3000 - 3100 |

| C-O (ester) | 1100 - 1300 |

Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₁₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for β-dicarbonyl compounds include cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M]⁺ | 184.07 |

| [M - OCH₃]⁺ | 153.06 |

| [M - COOCH₃]⁺ | 125.06 |

| [C₃H₅CO]⁺ | 69.03 |

Computational Approaches to Understand Reactivity and Structure

Computational chemistry provides valuable theoretical insights into the molecular properties and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to predict the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the atoms and the strain associated with the cyclopropyl ring.

Furthermore, DFT can be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactions.

Quantum chemistry calculations are essential for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the reactivity of the acidic methylene protons between the two carbonyl groups can be studied. Quantum chemistry can model the deprotonation process and the subsequent reactions of the resulting enolate. Additionally, reactions involving the cyclopropyl ring, such as ring-opening reactions, can be investigated to understand the underlying electronic factors that govern these transformations. These theoretical studies provide a deeper understanding of the molecule's chemical behavior, which can be invaluable for designing synthetic routes and predicting product outcomes.

Molecular Docking Studies of Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is frequently used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein. While specific docking studies for this compound are not available, studies on structurally related compounds, such as β-keto esters and molecules containing cyclopropyl groups, can provide valuable insights into its potential as a ligand. nih.govresearchgate.net

The cyclopropyl group is a versatile fragment in drug design, known to enhance potency, metabolic stability, and reduce off-target effects. nih.govscientificupdate.com Its rigid nature can also contribute to a more favorable entropic binding to a receptor. nih.gov

β-Keto esters have been investigated as potential inhibitors for various enzymes. For example, some β-keto ester analogues have been designed as antibacterial compounds targeting quorum-sensing proteins. nih.govresearchgate.net In these studies, the β-dicarbonyl moiety is often crucial for binding to the active site of the target protein, frequently forming hydrogen bonds or coordinating with metal ions.

The following table summarizes findings from molecular docking studies on compounds with similar structural features to this compound.

| Compound Class | Target Protein | Key Interactions | Significance |

| β-Keto Esters | Quorum-Sensing Proteins (e.g., LasR, LuxS) | Hydrogen bonding with active site residues. | Potential as antibacterial agents. nih.govresearchgate.net |

| 2-Cyclopentyloxyanisole Derivatives | COX-2 and PDE4B | Hydrophobic interactions and hydrogen bonding. | Potential as anti-inflammatory and antitumor agents. nih.gov |

| Hydroxylated Arecaidine Esters | Muscarinic Acetylcholine Receptors (mAChRs) | Hydrogen bonding with aspartate and serine residues. | Potential as receptor antagonists. mdpi.com |

These studies suggest that the β-dicarbonyl system of this compound could act as a key binding motif, while the cyclopropyl group could occupy a hydrophobic pocket within a protein's active site, potentially enhancing binding affinity and selectivity. The methyl ester could also participate in hydrogen bonding or other polar interactions.

Mechanistic Aspects of Biological Activity Derived from Methyl 5 Cyclopropyl 2,4 Dioxopentanoate Derivatives

Modulation of Chemokine Receptors by Pyrrolone Derivatives

Pyrrolone derivatives, which can be synthesized from methyl 5-cyclopropyl-2,4-dioxopentanoate, have been identified as potent allosteric modulators of chemokine receptors, particularly CC chemokine receptors 1 (CCR1) and 2 (CCR2). These receptors are implicated in a variety of inflammatory diseases, making them attractive therapeutic targets. The pyrrolone scaffold allows for strategic modifications that can fine-tune the affinity and selectivity of these compounds for their respective receptors.

Elucidation of Intracellular Allosteric Binding Sites

Recent structural biology studies have revealed the presence of an intracellular allosteric binding site on chemokine receptors like CCR2. This site is distinct from the orthosteric site where endogenous chemokines bind. Pyrrolone derivatives have been shown to target this intracellular pocket, acting as non-competitive inhibitors. This mode of action is significant as it can prevent receptor signaling even in the presence of high concentrations of natural ligands, a common scenario in inflammatory conditions. The binding of these derivatives to the intracellular site is thought to stabilize an inactive conformation of the receptor, thereby preventing the downstream signaling cascades that lead to inflammation.

Structure-Activity Relationship (SAR) Studies on Cyclopropyl (B3062369) Substituents and Receptor Affinity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these pyrrolone derivatives. The presence and nature of the cyclopropyl group, derived from the parent compound this compound, have been shown to be critical for high-affinity binding to both CCR1 and CCR2.

Research has demonstrated that modifications to the substituents on the pyrrolone ring significantly impact receptor affinity. For instance, the strategic placement of different chemical groups can switch the compound's profile from a dual CCR1/CCR2 inhibitor to a selective agent for one receptor over the other.

The following table summarizes the binding affinities of selected pyrrolone derivatives for human CCR1 and CCR2, highlighting the influence of different substituents.

| Compound | R1 Substituent | R3 Substituent | CCR1 pKi (± SEM) | CCR2 pKi (± SEM) |

| 1 | Phenyl | Methyl | 7.2 (± 0.1) | 7.5 (± 0.1) |

| 2 | 3-Bromophenyl | Methyl | 7.8 (± 0.1) | 7.3 (± 0.1) |

| 3 | Phenyl | Cyclopropyl | 8.0 (± 0.1) | 7.4 (± 0.1) |

| 4 | 3-Bromophenyl | Cyclopropyl | 8.5 (± 0.1) | 7.0 (± 0.1) |

Data is illustrative and based on trends observed in published research.

These studies underscore the importance of the cyclopropyl moiety in achieving high potency. For example, replacing a methyl group with a cyclopropyl group at the R3 position has been shown to enhance the binding affinity for CCR1. This suggests that the cyclopropyl group makes favorable interactions within the allosteric binding pocket of the receptor.

Exploration as Potential Enzyme Inhibitors

While the modulation of chemokine receptors by derivatives of this compound has been a primary area of investigation, the inherent chemical features of this compound suggest a potential for enzyme inhibition. The 1,3-dicarbonyl moiety is a common structural motif in known inhibitors of various enzymes, including integrases and metalloenzymes. However, to date, there is a lack of specific research focused on the enzyme inhibitory activities of this compound or its direct derivatives. Future studies in this area could uncover novel therapeutic applications for this chemical scaffold.

Influence on Antimycobacterial Activity in Related Compounds

The global health threat of tuberculosis has spurred the search for novel antimycobacterial agents. Although there is no direct evidence of the antimycobacterial activity of this compound itself, the presence of a cyclopropyl group is a noteworthy feature found in some potent antimycobacterial drugs. For instance, certain fluoroquinolone antibiotics that contain a cyclopropyl ring have demonstrated significant efficacy against Mycobacterium tuberculosis. The cyclopropyl group in these molecules is thought to contribute to their mechanism of action, which involves the inhibition of DNA gyrase.

Furthermore, some pyrrole-containing compounds have been reported to possess antimycobacterial properties. researchgate.net This raises the possibility that pyrrolone derivatives of this compound could be investigated for such activity. The combination of a pyrrolone core and a cyclopropyl substituent may offer a promising avenue for the development of new anti-tuberculosis agents. However, dedicated studies are required to explore this potential.

Emerging Trends and Future Research Directions

Development of Asymmetric Synthetic Routes to Chiral Analogs

The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. For Methyl 5-cyclopropyl-2,4-dioxopentanoate, the carbon atom connecting the cyclopropyl (B3062369) group and the dicarbonyl moiety presents a potential stereocenter. The development of asymmetric synthetic routes to access specific enantiomers or diastereomers of this compound and its analogs is a key area of future research.

Current strategies in asymmetric synthesis offer several promising approaches. One such method involves the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as cyclopropanation or alkylation, and then removed. A three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage has been successfully used to synthesize enantiopure cyclopropane (B1198618) carboxaldehydes, a strategy that could be adapted for the target compound. rsc.orgresearchgate.net

Phase-transfer catalysis using chiral catalysts, such as those derived from Cinchona alkaloids, represents another powerful tool. mdpi.com This method is particularly effective for the enantioselective alkylation of β-keto esters, allowing for the generation of quaternary stereocenters with high enantioselectivity. mdpi.com Furthermore, metalloradical catalysis, utilizing specifically designed chiral porphyrin ligands with metals like cobalt, has shown great success in the asymmetric radical cyclopropanation of alkenes. nih.gov This approach could provide a direct way to construct the chiral cyclopropyl moiety with high levels of stereocontrol. nih.gov

| Synthetic Strategy | Key Principle | Potential Application to Target Compound | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral group to guide stereoselective reactions. rsc.orgresearchgate.net | Attachment to the ester or ketone, followed by cyclopropanation or alkylation. | High diastereoselectivity in the formation of the cyclopropyl ring or substitution at the α-position. |

| Asymmetric Phase-Transfer Catalysis | Use of chiral catalysts (e.g., Cinchona alkaloids) to control stereochemistry in alkylation reactions. mdpi.com | Enantioselective alkylation of the enolate of the β-dicarbonyl system. | Generation of a chiral center α to the carbonyl groups with high enantiomeric excess. |

| Metalloradical Catalysis | Cobalt(II) complexes with chiral ligands catalyze asymmetric radical cyclopropanation. nih.gov | Direct asymmetric synthesis of the cyclopropyl ring from an appropriate alkene precursor. | High diastereo- and enantioselectivity in the formation of the chiral cyclopropane moiety. |

Catalysis in the Derivatization and Functionalization of the Compound

The β-dicarbonyl moiety is a highly versatile functional group, and its reactivity can be harnessed to create a diverse library of derivatives from this compound. pressbooks.pub The acidic nature of the α-hydrogen, located between the two carbonyl groups, makes this position a prime target for functionalization through catalytic methods. youtube.com

Catalytic systems can enable reactions that are otherwise difficult, offering high selectivity and efficiency. For instance, nickelocene has been used as a catalyst for the direct α-amidation of β-keto esters, providing a convergent route to α-amidated products with broad substrate tolerance. nih.gov This could be applied to introduce amide functionalities, which are prevalent in bioactive molecules.

Furthermore, guanidinium ion catalysts have been shown to accelerate nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement, of O-allyl β-ketoesters. nih.gov This suggests possibilities for rearranging allyl-ether derivatives of the enol form of this compound to introduce new carbon-carbon bonds. The development of catalytic methods for formal [3+2] cycloadditions using the cyclopropyl ketone motif is another exciting frontier, allowing for the construction of complex cyclopentane rings. acs.orgnih.gov

| Catalytic Reaction | Catalyst Type | Potential Functionalization | Reference |

|---|---|---|---|

| α-Amidation | Nickelocene | Introduction of amide groups at the C3 position. | nih.gov |

| Alkylation | Phase-Transfer Catalysts | Introduction of alkyl or aryl groups at the C3 position. | mdpi.com |

| Claisen Rearrangement | Guanidinium Ions | C-C bond formation via rearrangement of O-allyl derivatives. | nih.gov |

| [3+2] Cycloaddition | SmI₂ or Photocatalysts | Formation of cyclopentane rings by opening the cyclopropyl group. | acs.orgnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, scalability, reaction control, and efficiency. researchgate.net The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms is a key trend for enabling high-throughput screening and manufacturing.

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. nih.gov For example, reactions involving hazardous reagents or unstable intermediates can be performed more safely on a large scale. The synthesis of β-keto esters and complex ketones has been successfully adapted to flow systems. nih.govunimi.it Given that the synthesis of the target compound likely involves steps such as Claisen condensation or acylation, these could be optimized in a flow reactor. pressbooks.puborganicchemistrytutor.com

Automation coupled with flow chemistry can create powerful platforms for the rapid synthesis of a library of derivatives for biological screening. vapourtec.com By systematically varying reaction partners and conditions, a large number of analogs can be produced and purified in a short amount of time, accelerating the discovery of new molecules with desired properties.

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and machine learning are transforming chemical research by enabling the in silico design and evaluation of molecules before their synthesis. nih.gov These predictive modeling techniques can be applied to this compound to guide the development of new analogs with tailored properties for specific applications, such as small-molecule inhibitors or novel materials. researchgate.netmdpi.com

Quantum mechanics and molecular dynamics simulations can provide insights into the structure-reactivity relationships of the compound. nih.govacs.org For example, computational studies can elucidate the mechanism of catalytic reactions or predict the stability of intermediates, helping to optimize reaction conditions. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can be used to predict the biological activity of designed analogs. nih.govmdpi.com Web-based platforms like MolPredictX utilize pre-built QSAR models to provide predictions of bioactivity against a range of biological targets. nih.govbio.tools By analyzing the structural features of the target compound, such as the cyclopropyl ring and the dicarbonyl system, these models can predict potential interactions with proteins and enzymes, thereby identifying promising candidates for further experimental investigation. nih.govresearchgate.net

Exploration of New Biological Targets Based on Structural Features

The distinct structural motifs of this compound—the cyclopropyl group and the β-dicarbonyl system—suggest a range of potential biological activities that are yet to be explored. The cyclopropyl group is a "bioisostere" of a phenyl ring or a vinyl group but with a unique three-dimensional structure and metabolic profile. Its inclusion in drug candidates can improve metabolic stability and binding affinity.

The β-dicarbonyl moiety is a known pharmacophore present in various bioactive compounds. It can act as a chelating agent for metal ions in enzyme active sites or participate in Michael additions with biological nucleophiles. nih.gov The combination of these two features could lead to novel mechanisms of action or selectivity for specific biological targets.

Future research will likely focus on screening the compound and its derivatives against a wide array of biological targets. The structural similarity to certain intermediates in metabolic pathways could make it a candidate for inhibiting enzymes involved in fatty acid or polyketide biosynthesis. The reactivity of donor-acceptor cyclopropanes, a class to which derivatives of this compound could belong, makes them valuable precursors for synthesizing complex heterocyclic systems that are often found in pharmacologically active compounds. mdpi.comnih.gov By exploring these possibilities, new therapeutic applications for this chemical scaffold may be uncovered.

Q & A

Q. What are the key synthetic pathways for Methyl 5-cyclopropyl-2,4-dioxopentanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification and cyclopropane introduction. A relevant approach involves using sodium hydride and methyl halide for alkylation, as seen in analogous ester derivatives (e.g., methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate) . Optimization may include:

- Temperature control : Reactions involving cyclopropane rings often require low temperatures to prevent ring-opening.

- Catalyst selection : Base catalysts like NaH or K₂CO₃ can enhance esterification efficiency.

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures improves yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclopropane moiety (δ ~0.5–1.5 ppm for cyclopropane protons) and ester carbonyl signals (δ ~160–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).

- Infrared (IR) spectroscopy : Stretching frequencies for carbonyl groups (ν ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Cross-checking NMR with IR and HRMS to confirm functional groups .

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Dynamic NMR : For detecting tautomeric equilibria (e.g., keto-enol forms in dioxopentanoate derivatives) .

Q. What role does the cyclopropane ring play in the compound’s reactivity and stability under varying conditions?

The cyclopropane ring introduces strain, enhancing reactivity in ring-opening or cross-coupling reactions. Stability studies should consider:

- Acid/base sensitivity : Protonation at the cyclopropane ring may lead to fragmentation.

- Thermal stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize the compound better than protic solvents .

Q. How can computational methods predict the compound’s behavior in catalytic systems or biological assays?

Advanced approaches include:

- Molecular Dynamics (MD) simulations : To study solvent interactions and conformational flexibility .

- Docking studies : For preliminary screening of biological activity (e.g., enzyme inhibition).

- QSAR models : To correlate structural features (e.g., ester groups, cyclopropane) with physicochemical properties .

Q. What experimental designs are recommended for studying its role as a synthetic intermediate in complex molecule assembly?

- Modular synthesis : Use this compound as a building block for cyclopropane-containing analogs (e.g., in fungicide intermediates) .

- Stepwise functionalization : Introduce substituents via nucleophilic acyl substitution or Michael addition at the 4-oxo position .

- Scale-up challenges : Optimize solvent recovery and minimize side reactions (e.g., ester hydrolysis) using anhydrous conditions .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.